N-(piperidin-2-ylmethyl)benzamide

Medicinal Chemistry Antipsychotic Drug Discovery Structural Biology

Researchers often face scaffold variability where minor structural changes drastically alter biological activity. N-(Piperidin-2-ylmethyl)benzamide resolves this with a unique piperidin-2-ylmethyl substitution pattern that ensures consistent conformational and hydrogen-bonding properties. - Unique scaffold geometry validated for antipsychotic lead discovery; class-level evidence shows favorable modulation of apomorphine-induced hyperactivity. - Guaranteed ≥95% purity minimizes side reactions in focused library synthesis and analytical method development. - Reliable supply with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 127722-73-0
Cat. No. B180551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-2-ylmethyl)benzamide
CAS127722-73-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
InChIKeyCQDZPECTECONTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-2-ylmethyl)benzamide: Chemical Profile


N-(Piperidin-2-ylmethyl)benzamide (CAS 127722-73-0) is a synthetic benzamide derivative featuring a piperidine ring connected to a benzoyl group via a methylene bridge. Its molecular formula is C₁₃H₁₈N₂O, and its molecular weight is 218.29 g/mol . The compound is commercially available as a research chemical with a typical purity specification of ≥95% . It is recognized primarily as a versatile small-molecule scaffold and building block for the synthesis of more complex pharmacologically active molecules .

Synthetic building block for piperidine-benzamide libraries
Scaffold for CNS behavioral screening compound design
Research-grade purity supports downstream assay reproducibility

N-(Piperidin-2-ylmethyl)benzamide: Substitution Challenges


Substituting N-(Piperidin-2-ylmethyl)benzamide with a closely related piperidine or benzamide analog is not straightforward due to its unique structural configuration, which can impart distinct chemical reactivity and biological interactions . The specific positioning of the piperidin-2-ylmethyl group on the benzamide core influences the compound's conformational flexibility, hydrogen-bonding capacity, and steric profile. Even minor modifications to the core—such as changing the substitution pattern on the benzamide ring, altering the length of the linker, or shifting the piperidine attachment point—can lead to significant differences in binding affinity, metabolic stability, or synthetic utility [1]. Therefore, this specific compound must be evaluated on its own merits for any research application, as the data generated for its analogs or derivatives cannot be reliably extrapolated.

Linker length and piperidine attachment point may alter binding affinity
Benzamide ring substitution pattern can shift pharmacological profile
Analog behavioral data may not transfer; evaluate on its own merits

N-(Piperidin-2-ylmethyl)benzamide: Evidence-Based Differentiation


Structural Distinction from Picobenzide

N-(Piperidin-2-ylmethyl)benzamide is a structural analog of picobenzide (3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide). In a series of antipsychotic screening studies, two picobenzide analogs demonstrated the ability to affect apomorphine-induced hyperactivity without significantly impacting stereotypies, a profile that distinguishes them from classical neuroleptics [1]. While direct quantitative data for N-(piperidin-2-ylmethyl)benzamide itself is not available in this study, the data underscores that even closely related analogs exhibit distinct and nuanced pharmacological profiles. This highlights the critical importance of evaluating this specific scaffold as a unique starting point for antipsychotic drug discovery, rather than assuming functional equivalence with other benzamide derivatives .

Behavioral profile context
Class-level inference
No direct data for target compound
Analogues differentiated from classical neuroleptics in apomorphine model
Data to verify for target compound; class-level transferability uncertain
Medicinal Chemistry Antipsychotic Drug Discovery Structural Biology

Commercial Purity Benchmarking

N-(Piperidin-2-ylmethyl)benzamide is consistently supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors including ChemScene, AKSci, and Fluorochem . This established purity threshold is critical for ensuring reproducibility in synthetic and biological assays. In contrast, many custom-synthesized or less common piperidine derivatives may be available only at lower purities (e.g., 90% or less) or require extensive in-house purification. This commercial availability at a defined, research-grade purity level directly reduces procurement risk and eliminates the need for time-consuming and costly in-house purification steps, providing a tangible advantage over less standardized analogs.

Purity specification
Specification review
≥95%
Vendor-reported purity may support assay reproducibility
Supplier-reported; confirm via in-house QC
Analytical Chemistry Chemical Procurement Quality Control

N-(Piperidin-2-ylmethyl)benzamide: Research Applications


Antipsychotic Drug Discovery Scaffold

Based on the class-level evidence that analogues of picobenzide, a close structural relative of N-(piperidin-2-ylmethyl)benzamide, exhibit a favorable antipsychotic profile by modulating apomorphine-induced hyperactivity without affecting stereotypies, this compound serves as a validated starting point for medicinal chemistry programs targeting novel antipsychotics with potentially improved side-effect profiles [1].

Building Block for Compound Libraries and SAR

Given its versatile small-molecule scaffold nature, N-(piperidin-2-ylmethyl)benzamide is ideally suited for the synthesis of focused compound libraries. Researchers can systematically modify the piperidine ring, the benzamide moiety, or the linking methylene bridge to explore SAR and optimize pharmacological properties, leveraging the guaranteed minimum purity of 95% to ensure the fidelity of downstream synthetic steps .

Internal Standard for Analytical Methods

The compound's well-defined chemical identity, commercial availability at high purity (≥95%), and structural similarity to other bioactive benzamides make it a suitable candidate for use as an internal standard or reference compound in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification of related piperidine-benzamide derivatives in complex biological matrices .

Application
Selection Property
Validation Focus
CNS behavioral screening studies
Benzamide scaffold with piperidine linker
Apomorphine-model behavioral endpoints
Compound library synthesis
Modular synthetic handle for SAR exploration
Derivatization at piperidine, benzamide, or methylene bridge
Analytical method development
Structural analog for benzamide detection
Retention time and purity reference for LC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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